Spectroscopic Properties of 2-(Aminomethyl)quinolin-8-ol: An In-depth Technical Guide
Spectroscopic Properties of 2-(Aminomethyl)quinolin-8-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(Aminomethyl)quinolin-8-ol, a significant heterocyclic compound with applications in medicinal chemistry and materials science. As a derivative of 8-hydroxyquinoline, its unique structural features give rise to distinct spectroscopic behaviors that are crucial for its characterization and application, particularly in the realm of metal ion sensing. This document delves into the theoretical underpinnings and practical aspects of its ultraviolet-visible (UV-Vis) absorption, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics. By synthesizing data from established literature and providing detailed experimental protocols, this guide serves as an essential resource for professionals engaged in the research and development of quinoline-based compounds.
Introduction: The Significance of 2-(Aminomethyl)quinolin-8-ol
2-(Aminomethyl)quinolin-8-ol belongs to the esteemed class of quinoline derivatives, which are renowned for their diverse biological activities and coordination chemistry.[1] The core structure, 8-hydroxyquinoline (often abbreviated as 8-HQ or oxine), is a powerful chelating agent, capable of forming stable complexes with a wide array of metal ions.[2] The introduction of an aminomethyl group at the 2-position of the quinoline ring system modulates the electronic properties and steric factors of the molecule, thereby influencing its spectroscopic and coordination behavior.
The primary significance of 2-(Aminomethyl)quinolin-8-ol lies in its potential as a fluorescent sensor for metal ions, particularly zinc (Zn²⁺).[3] The nitrogen atom of the aminomethyl group, in conjunction with the nitrogen and oxygen atoms of the 8-hydroxyquinoline core, creates a tridentate binding site that can selectively coordinate with specific metal ions. This coordination event often leads to a significant change in the molecule's photophysical properties, such as an enhancement in fluorescence intensity, which forms the basis of its sensing applications. Understanding the spectroscopic properties of the free ligand and its metal complexes is therefore paramount for the rational design and optimization of such sensors.
Synthesis of 2-(Aminomethyl)quinolin-8-ol
The synthesis of 2-(Aminomethyl)quinolin-8-ol can be approached through various synthetic routes, often involving the modification of a pre-existing quinoline scaffold. A common strategy involves the functionalization of 2-methyl-8-hydroxyquinoline or its protected derivatives. One plausible synthetic pathway is outlined below, based on established methods for the synthesis of 2-(substituted methyl)quinolin-8-ols.[4]
Synthetic Protocol
A generalized synthetic protocol involves the following key steps:
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Protection of the Hydroxyl Group: The hydroxyl group at the 8-position is typically protected to prevent unwanted side reactions in subsequent steps. A common protecting group is a methoxy group.
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Functionalization of the Methyl Group: The methyl group at the 2-position is then functionalized. This can be achieved through various reactions, such as bromination followed by nucleophilic substitution with an amine source.
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Deprotection: The final step involves the deprotection of the hydroxyl group to yield the desired 2-(Aminomethyl)quinolin-8-ol.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For quinoline derivatives, the absorption spectra are dominated by π → π* transitions within the aromatic system.[2]
Theoretical Basis
The UV-Vis spectrum of 2-(Aminomethyl)quinolin-8-ol is expected to exhibit characteristic absorption bands arising from the quinoline chromophore. The position and intensity of these bands are influenced by the electronic nature of the substituents and the solvent environment. The aminomethyl group at the 2-position and the hydroxyl group at the 8-position can both act as auxochromes, modifying the energy of the electronic transitions.
Expected Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |
| 8-Hydroxyquinoline | Methanol | ~240, ~310 | Not specified | [2] |
| 8-Hydroxyquinoline | Chloroform | ~245, ~315 | Not specified | [2] |
Experimental Protocol for UV-Vis Spectroscopy
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Sample Preparation: Prepare a stock solution of 2-(Aminomethyl)quinolin-8-ol in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired concentration range (e.g., 1-100 µM).
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Instrumentation: Use a double-beam UV-Vis spectrophotometer.
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Measurement: Record the absorption spectrum from 200 to 800 nm against a solvent blank.
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Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. 8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties, especially upon complexation with metal ions.[3]
Theoretical Basis
The fluorescence of 2-(Aminomethyl)quinolin-8-ol arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀). The fluorescence emission spectrum is typically a mirror image of the longest wavelength absorption band. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process.
A key feature of 8-hydroxyquinoline derivatives is the phenomenon of chelation-enhanced fluorescence (CHEF). In the free ligand, non-radiative decay pathways, such as photoinduced electron transfer (PET), can quench fluorescence. Upon coordination with a metal ion, these non-radiative pathways are often suppressed, leading to a significant increase in fluorescence intensity.
Expected Spectroscopic Data
The fluorescence of 8-hydroxyquinoline itself is generally weak. However, upon complexation with metal ions like Zn²⁺, a significant enhancement in fluorescence is observed.[3] For 2-(Aminomethyl)quinolin-8-ol, a similar behavior is expected. The aminomethyl group can participate in the chelation of the metal ion, further enhancing the rigidity of the complex and reducing non-radiative decay.
| Compound | Conditions | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |
| 8-Hydroxyquinoline | Various Solvents | ~290-370 | ~330-520 | Variable, generally low | [5] |
| 8-HQ-Zn²⁺ Complex | Not specified | Not specified | Enhanced Emission | Significantly higher | [3] |
Experimental Protocol for Fluorescence Spectroscopy
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Sample Preparation: Prepare a dilute solution of 2-(Aminomethyl)quinolin-8-ol (typically in the micromolar range) in a suitable solvent. For metal ion sensing studies, prepare a series of solutions with varying concentrations of the metal ion of interest.
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Instrumentation: Use a spectrofluorometer.
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Measurement: Record the excitation and emission spectra. The excitation spectrum is obtained by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (the emission maximum). The emission spectrum is obtained by exciting the sample at a fixed wavelength (the excitation maximum) and scanning the emission wavelengths.
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Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Theoretical Basis
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The aromatic protons and carbons of the quinoline ring will appear in the downfield region of the spectrum due to the deshielding effect of the ring current. The aminomethyl protons will appear as a singlet or a multiplet in the aliphatic region. The hydroxyl proton is often broad and its chemical shift is dependent on the solvent and concentration.
Expected Spectroscopic Data
¹H NMR:
-
Aromatic Protons (quinoline ring): ~ δ 7.0 - 8.5 ppm
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Aminomethyl Protons (-CH₂NH₂): ~ δ 3.5 - 4.5 ppm
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Amine Protons (-NH₂): Broad signal, variable chemical shift
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Hydroxyl Proton (-OH): Broad signal, variable chemical shift
¹³C NMR:
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Aromatic Carbons (quinoline ring): ~ δ 110 - 160 ppm
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Aminomethyl Carbon (-CH₂NH₂): ~ δ 40 - 50 ppm
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-(Aminomethyl)quinolin-8-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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Measurement: Acquire ¹H and ¹³C NMR spectra. Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
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Data Analysis: Integrate the proton signals, determine the multiplicities, and assign the chemical shifts to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Theoretical Basis
In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule, as weaker bonds tend to break preferentially.
Spectroscopic Data
The molecular formula of 2-(Aminomethyl)quinolin-8-ol is C₁₀H₁₀N₂O, and its molecular weight is 174.20 g/mol .[1] A GC-MS spectrum of 2-(Aminomethyl)quinolin-8-ol shows a molecular ion peak at m/z 174.[1] The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the quinoline ring.
| m/z | Relative Intensity | Possible Fragment |
| 174 | High | [M]⁺ |
| 145 | Moderate | [M - CH₂NH]⁺ |
| 146 | Moderate | [M - NH₂CH₂]⁺ |
Experimental Protocol for Mass Spectrometry
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Common ionization techniques for this type of molecule include electron ionization (EI) for GC-MS and electrospray ionization (ESI) for LC-MS.
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Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways that are consistent with the observed peaks.
Conclusion
The spectroscopic properties of 2-(Aminomethyl)quinolin-8-ol are integral to its identification, characterization, and application. This technical guide has provided a comprehensive overview of its expected UV-Vis, fluorescence, NMR, and mass spectrometric characteristics. While specific experimental data for this compound is limited in the public domain, a thorough understanding of the spectroscopic behavior of the 8-hydroxyquinoline scaffold and its derivatives allows for a robust prediction of its properties. The protocols and theoretical discussions presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize spectroscopic techniques in their work with this and related quinoline compounds. Further experimental investigation is warranted to fully elucidate the spectroscopic profile of 2-(Aminomethyl)quinolin-8-ol and to unlock its full potential in various scientific and technological fields.
References
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Kitamura, C., Maeda, N., Kamada, N., Ouchi, M., & Yoneda, A. (2000). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Journal of the Chemical Society, Perkin Transactions 1, (5), 781-785. [Link]
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PubChem. (n.d.). 2-(Aminomethyl)quinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel, Switzerland), 21(1), 311. [Link]
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Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]
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PubChem. (n.d.). 2-(Aminomethyl)quinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
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Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
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Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
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